molecular formula C11H21NS B1670180 Decyl thiocyanate CAS No. 5349-20-2

Decyl thiocyanate

Cat. No. B1670180
CAS RN: 5349-20-2
M. Wt: 199.36 g/mol
InChI Key: SSHHEEVAWJSEPF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of decyl thiocyanate consists of 33 total bonds, including 12 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 triple bond, and 1 thiocyanate(s) (aliphatic) .


Chemical Reactions Analysis

Thiocyanates, including decyl thiocyanate, can undergo various chemical reactions. For example, they can participate in nucleophilic, electrophilic, and free radical reactions . They can also be involved in photo- and electrochemically induced reactions .


Physical And Chemical Properties Analysis

Decyl thiocyanate has a molecular weight of 199.36 g/mol . It has a computed XLogP3-AA value of 5.4, indicating its lipophilicity . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 9 .

Scientific Research Applications

1. Self-Assembly on Metallic Substrates

Decyl thiocyanate has been explored for its adsorption properties and the quality of thiocyanate-based self-assembled monolayers (SAMs) on metallic substrates. Studies have shown that Decyl thiocyanate provides an alternative to thiol groups for self-assembly, although the SAMs formed by Decyl thiocyanate on platinum surfaces are less ordered than those formed by decanethiol. These findings suggest potential applications in materials chemistry and nanotechnology for creating specific surface coatings or functionalizations on metal substrates (Sartenaer et al., 2007).

2. Electrochemical Applications

Decyl thiocyanate-capped lead sulfide (PbS) nanocubes have been utilized for high-performance, thin-film electronics due to their ambipolar characteristics in field-effect transistors. This application demonstrates the potential of Decyl thiocyanate in the development of advanced electronic devices, such as CMOS-like inverters, and highlights its compatibility with low-temperature processing conditions suitable for flexible substrates (Koh et al., 2011).

3. Bioremediation and Environmental Applications

Thiocyanate-degrading microbial consortia have been studied for their potential in bioremediation, specifically in the degradation of thiocyanate from industrial waste streams. Decyl thiocyanate's role in such processes could be significant in developing microbial fuel cells or other biotechnological solutions for environmental remediation, targeting thiocyanate and other toxic compounds (Watts & Moreau, 2016).

4. Surface Modification and Bacterial Adhesion

Surface thiocyanation, including that of plasticized poly(vinyl chloride) (PVC) with thiocyanate groups, has been shown to reduce bacterial adhesion and colonization significantly. This application is particularly relevant in the medical field for creating antimicrobial surfaces on medical devices and implants to prevent device-associated infections (James & Jayakrishnan, 2003).

Future Directions

Thiocyanates, including decyl thiocyanate, have broad application prospects due to their ability to introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules . They are common in natural products, synthetic drugs, and bioactive molecules, and many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Future research could focus on improving the biochemical understanding of thiocyanate metabolism and scaling up thiocyanate degradation technologies .

properties

IUPAC Name

decyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NS/c1-2-3-4-5-6-7-8-9-10-13-11-12/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHHEEVAWJSEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201671
Record name Thiocyanic acid, decyl ester
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Molecular Weight

199.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decyl thiocyanate

CAS RN

5349-20-2
Record name Thiocyanic acid, decyl ester
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Record name Decyl thiocyanate
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Record name Decyl thiocyanate
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Record name Thiocyanic acid, decyl ester
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Record name Thiocyanic acid, decyl ester
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Record name DECYL THIOCYANATE
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Synthesis routes and methods

Procedure details

A mixture of 100 grams (0.45 mole) of 1-bromodecane, 160 grams (1.98 moles)of sodium thiocyanate, 50 ml water and 10 grams of tricaprylylmethylammonium chloride was heated to 88°-105° C with stirring over a period of 2 hours. Examination of the reaction mixture by gas liquid partition chromatography showed that 100% conversionof the 1-bromodecane had occurred to give 1-thiocyanodecane.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Name
tricaprylylmethylammonium chloride
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decyl thiocyanate
Reactant of Route 2
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Decyl thiocyanate
Reactant of Route 3
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Decyl thiocyanate
Reactant of Route 4
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Decyl thiocyanate
Reactant of Route 5
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Decyl thiocyanate
Reactant of Route 6
Reactant of Route 6
Decyl thiocyanate

Citations

For This Compound
42
Citations
L Dreesen, C Volcke, Y Sartenaer, A Peremans… - Surface science, 2006 - Elsevier
… In our investigation, we use two commercially available molecules with the same number of methylene groups and an identical terminal methyl moiety: decyl thiocyanate (DTCN), CH 3 (…
Number of citations: 44 www.sciencedirect.com
RI Giinther, MC Lee, AF Raigoza - Surface Science, 2020 - Elsevier
… surface density of bound decyl thiocyanate does not match the … of pixels assigned to decyl thiocyanate and comparing it to the … to decyl thiocyanate is 32:1, yielding a decyl thiocyanate …
Number of citations: 3 www.sciencedirect.com
Y Sartenaer, L Dreesen, C Humbert, C Volcke… - Surface science, 2007 - Elsevier
… By using SFG, XPS and STM surface sensitive techniques, we compared the adsorption properties of decyl thiocyanate and decanethiol molecules on platinum substrate. SFG and XPS …
Number of citations: 11 www.sciencedirect.com
SH Bennett, HGH Kearns, H Martin - Journal of Pomology and …, 1947 - Taylor & Francis
THE existence of ovicidal properties among the organic thiocyanates was recorded in 1936 (Kearns and Martin, 1936) when successful results were given in tests of lauryl rhodanate (n-…
Number of citations: 5 www.tandfonline.com
Y Choi, S Seong, YJ Son, S Han, E Ito… - Colloids and Surfaces A …, 2019 - Elsevier
The surface structure, binding condition, and reductive desorption behavior of self-assembled monolayers (SAMs) of dodecyl thiocyanate (DDTC, C12–SCN) on Au(111) formed via …
Number of citations: 17 www.sciencedirect.com
Y Sartenaer, G Tourillon, P Louette… - Physicalia …, 2005 - researchportal.unamur.be
… By using various techniques of surface characterisation like SFG, XPS and STM, we compared the adsorption properties of decanethiol and decyl thiocyanate molecules on platinum. …
Number of citations: 10 researchportal.unamur.be
N Ohtani, S Murakawa, K Watanabe… - Journal of the …, 2000 - pubs.rsc.org
… Decyl thiocyanate was prepared in the same way. δ H (300 MHz; CDCl 3 ; Me 4 Si) 0.88 (3H, t, C(9)Me), 1.28–1.52 (14H, m, C(9)H–C(3)H), 1.82 (2H, m, C(2)H), 2.94 (2H, t, C(1)H) and …
Number of citations: 8 pubs.rsc.org
Y Sartenaer, C Humbert, C Volcke, G Tourillon… - … Scientific Meeting of …, 2005 - hal.science
Adsorption Properties Of Decyl Thiocyanate And Decanethiol On Platinum Substrates - Archive ouverte HAL … Adsorption Properties Of Decyl Thiocyanate And Decanethiol On …
Number of citations: 2 hal.science
S Clark - csbsju.edu
… - This research focuses on the use of decyl thiocyanate (… monolayer was exposed to decyl thiocyanate in solution; … the spatial distribution of the decyl thiocyanate adsorption on the pre-…
Number of citations: 0 www.csbsju.edu
Z Benfodda, F Guillen, H Arnion… - … Journal of Main …, 2009 - Wiley Online Library
This study describes a new and advantageous procedure for the synthesis of alkanesulfonyl chlorides (2) by the reaction of alkyl thiocyanates (1) with sulfuryl chloride in a mixture of …
Number of citations: 12 onlinelibrary.wiley.com

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